Ethyl 6-cyanopicolinate
CAS No.: 97483-79-9
Cat. No.: VC3802284
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 97483-79-9 |
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Molecular Formula | C9H8N2O2 |
Molecular Weight | 176.17 g/mol |
IUPAC Name | ethyl 6-cyanopyridine-2-carboxylate |
Standard InChI | InChI=1S/C9H8N2O2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2H2,1H3 |
Standard InChI Key | FYOOHRDXEPERKP-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=CC(=N1)C#N |
Canonical SMILES | CCOC(=O)C1=CC=CC(=N1)C#N |
Introduction
Chemical and Structural Characteristics
Molecular Architecture and Physicochemical Properties
Ethyl 6-cyanopicolinate belongs to the picolinate family, distinguished by a pyridine backbone with substituents at the 2- and 6-positions. The compound’s IUPAC name, ethyl 6-cyanopyridine-2-carboxylate, reflects its ethoxycarbonyl (-COOEt) and cyano (-CN) functional groups . Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Weight | 176.17 g/mol | |
Boiling Point | 330.0 ± 27.0°C at 760 mmHg | |
Density | Not reported | – |
Solubility | Soluble in organic solvents | |
Storage Conditions | Room temperature, inert gas |
The compound’s boiling point suggests moderate thermal stability, suitable for reactions under reflux conditions . While density data remain unreported, its solubility in polar aprotic solvents (e.g., DMSO, DMF) aligns with typical ester and nitrile behavior, facilitating its use in solution-phase synthesis .
Synthesis and Manufacturing
Synthetic Pathways
While explicit details of Ethyl 6-cyanopicolinate’s synthesis are scarce in publicly available literature, its production likely involves esterification and cyanation sequences starting from picolinic acid precursors. For example, analogous compounds like Ethyl 6-chloro-5-cyanopicolinate (CAS 1780335-83-2) are synthesized via chlorination followed by cyanation, suggesting that similar strategies could apply to the target compound. A plausible route may include:
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Esterification: Reaction of 6-cyanopicolinic acid with ethanol under acidic conditions.
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Purification: Chromatographic or recrystallization techniques to isolate the ester product.
Industrial-scale production would require optimization of reaction parameters (temperature, catalyst) to maximize yield and minimize by-products like hydrolyzed acids or dimerized species.
Scalability and Process Challenges
Key challenges in manufacturing Ethyl 6-cyanopicolinate include:
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Moisture Sensitivity: The ester group’s susceptibility to hydrolysis necessitates anhydrous conditions during synthesis and storage .
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By-Product Formation: Competing reactions at the pyridine ring’s nitrogen atom may generate undesired derivatives, requiring stringent control of reaction stoichiometry .
Industrial and Research Applications
Pharmaceutical Intermediates
Ethyl 6-cyanopicolinate serves as a critical building block in active pharmaceutical ingredient (API) synthesis. Its cyano group acts as a versatile handle for further functionalization, enabling the construction of:
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Heterocyclic Scaffolds: Annulation reactions to form quinolines or isoquinolines, which are prevalent in anticancer and antimicrobial agents .
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Enzyme Inhibitors: The nitrile moiety can coordinate to metalloenzyme active sites, as seen in kinase inhibitors under preclinical investigation .
Agrochemical Development
In agrochemistry, the compound’s reactivity supports the synthesis of:
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Herbicides: Derivatives targeting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis .
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Fungicides: Pyridine-based inhibitors of fungal cytochrome P450 enzymes, enhancing crop protection .
A 2025 market analysis highlights its role in developing next-generation agrochemicals with reduced environmental persistence compared to chlorinated analogues .
Biological Activity and Toxicology
In Vitro and Preclinical Data
While direct toxicological data for Ethyl 6-cyanopicolinate are unavailable, structurally related nitriles exhibit moderate cytotoxicity. For instance, ethyl 3-chloro-6-cyanopicolinate (CID 86692223) shows IC₅₀ values of ~50 µM in human hepatoma cell lines, suggesting that the cyanopicolinate core may require structural optimization to improve therapeutic indices .
Future Directions and Research Opportunities
Structural Modifications
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Electron-Deficient Analogues: Introducing electron-withdrawing groups (e.g., -CF₃) to enhance reactivity in nucleophilic aromatic substitutions.
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Metal Complexation: Exploring coordination chemistry for catalytic applications .
Interdisciplinary Collaborations
Partnerships between synthetic chemists and computational modelers could accelerate the design of derivatives with tailored bioactivity and environmental profiles.
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